N-(1,3-Benzothiazol-5-yl)acetamide
Overview
Description
N-(1,3-Benzothiazol-5-yl)acetamide: is a chemical compound with the molecular formula C9H8N2OS and a molecular weight of 192.24 g/mol . It belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-Benzothiazol-5-yl)acetamide can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with acetyl chloride under acidic conditions . Another approach includes the cyclization of 2-aminothiophenol with carbon dioxide in the presence of diethylsilane and a catalyst such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve large-scale reactions using similar synthetic routes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Microwave irradiation and one-pot multicomponent reactions are also employed to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-Benzothiazol-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as or .
Reduction: Reduction reactions can be carried out using or .
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones , while reduction may produce amines or alcohols .
Scientific Research Applications
N-(1,3-Benzothiazol-5-yl)acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(1,3-Benzothiazol-5-yl)acetamide involves its interaction with various molecular targets and pathways. For instance, benzothiazole derivatives have been shown to inhibit enzymes such as dihydroorotase , DNA gyrase , and tyrosine kinase . These interactions can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their inhibition or death .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-Benzothiazol-2-yl)acetamide
- N-(3-chloro-4-fluorophenyl)acetamide
- N-(4-bromophenyl)-2-(naphthalen-1-yl)acetamide
Uniqueness
N-(1,3-Benzothiazol-5-yl)acetamide is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct chemical and biological properties. Compared to other benzothiazole derivatives, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .
Properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c1-6(12)11-7-2-3-9-8(4-7)10-5-13-9/h2-5H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMDFSDFQBOIKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)SC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40301245 | |
Record name | N-(1,3-Benzothiazol-5-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40301245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36894-61-8 | |
Record name | NSC141991 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141991 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(1,3-Benzothiazol-5-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40301245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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